molecular formula C21H22N2O2S B298688 Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione

Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione

Cat. No. B298688
M. Wt: 366.5 g/mol
InChI Key: GPXCSBAHAMMVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione, also known as MPIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPIM is a thiosemicarbazone derivative that has been shown to exhibit anticancer, antiviral, and antiparasitic activities.

Mechanism of Action

The mechanism of action of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione is believed to be due to its ability to inhibit viral RNA replication. The antiparasitic activity of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione is believed to be due to its ability to inhibit the activity of parasitic enzymes.
Biochemical and Physiological Effects:
Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has been shown to exhibit both biochemical and physiological effects. Biochemically, Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has been shown to induce oxidative stress and inhibit the activity of various enzymes. Physiologically, Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has been shown to inhibit tumor growth and reduce parasite load in infected animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione in lab experiments is its broad spectrum of activity against cancer cells, viruses, and parasites. Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione is also relatively easy to synthesize and can be produced on a large scale. However, one of the limitations of using Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione.

Future Directions

There are many future directions for the research of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione. One potential direction is to investigate the use of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione in combination with other anticancer drugs to enhance its efficacy. Another potential direction is to investigate the use of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione in the treatment of other viral and parasitic infections. In addition, further studies are needed to determine the safety and efficacy of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione in animal models and human clinical trials.

Synthesis Methods

The synthesis of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione involves the reaction of 1-(2-phenoxyethyl)indole-3-carbaldehyde with morpholine-4-carbothioamide in the presence of glacial acetic acid. The resulting product is then purified by recrystallization. The synthesis of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione is a relatively simple process and can be performed on a large scale.

Scientific Research Applications

Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has also been shown to exhibit antiviral activity against the hepatitis C virus and the Zika virus. In addition, Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has been shown to exhibit antiparasitic activity against the protozoan parasites Trypanosoma brucei and Leishmania donovani.

properties

Product Name

Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione

InChI

InChI=1S/C21H22N2O2S/c26-21(22-10-13-24-14-11-22)19-16-23(20-9-5-4-8-18(19)20)12-15-25-17-6-2-1-3-7-17/h1-9,16H,10-15H2

InChI Key

GPXCSBAHAMMVSR-UHFFFAOYSA-N

SMILES

C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4

Canonical SMILES

C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4

Origin of Product

United States

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